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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction
Fosteabine, also known as cytarabine ocfosfate, is a novel, orally bioavailable nucleoside

analog developed as a prodrug of the widely used chemotherapeutic agent cytarabine (ara-C).

[1] As a lipophilic derivative of ara-C, fosteabine is designed to overcome some of the

limitations of its parent compound, such as rapid inactivation by deamination and poor oral

bioavailability.[2] This resistance to deoxycytidine deaminase allows for sustained plasma

concentrations of the active metabolite, ara-C, potentially leading to improved therapeutic

efficacy in hematological malignancies. This technical guide provides a comprehensive

overview of fosteabine, including its mechanism of action, preclinical and clinical data, and

detailed experimental methodologies.
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Property Value Reference

Chemical Name

1-beta-D-

Arabinofuranosylcytosine-5'-

stearylphosphate

[3]

Synonyms
Cytarabine ocfosfate, Stearyl-

ara-CMP, YNK-01
[2][3]

Molecular Formula C27H50N3O8P

Molecular Weight 575.68 g/mol

Classification
Nucleoside

Antimetabolite/Analog

Administration Oral [2][3]

Mechanism of Action
Fosteabine itself is an inactive prodrug. Following oral administration, it is absorbed and

metabolized, likely in the liver, to its active form, cytarabine (ara-C).[1] The primary mechanism

of action of fosteabine is therefore identical to that of cytarabine, which involves the inhibition

of DNA synthesis.[1]

The active metabolite of cytarabine is cytarabine triphosphate (ara-CTP). Ara-C is transported

into the cell by the human equilibrative nucleoside transporter 1 (hENT1).[3] Once inside the

cell, it is phosphorylated to cytarabine monophosphate (ara-CMP) by deoxycytidine kinase

(dCK), the rate-limiting step in its activation. Subsequently, ara-CMP is further phosphorylated

to ara-CTP.[3][4] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate

(dCTP), for incorporation into the growing DNA strand by DNA polymerase.[5] The

incorporation of ara-CTP into the DNA chain leads to chain termination, thereby halting DNA

replication and inducing apoptosis in rapidly dividing cancer cells.[5]
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Figure 1: Mechanism of Action of Fosteabine
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Figure 1: Mechanism of Action of Fosteabine
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Preclinical Data
In Vitro Studies
Fosteabine, through its active metabolite ara-C, has demonstrated cytotoxic activity against

various hematological cancer cell lines. The cytostatic effect of ara-C and its derivatives can be

prevented by 2'-deoxycytidine, confirming their action as prodrugs of ara-C.

Table 1: In Vitro Activity of Cytarabine (Active Metabolite of Fosteabine)

Cell Line Cancer Type IC50 Reference

HL-60
Human
Promyelocytic
Leukemia

Data not
consistently
reported in
searched literature

L1210 Murine Leukemia Effective in vivo [4]

MaTu
Human Mammary

Tumor
Cytostatically active [1]

| H184 A1N4 | Human Mammary Epithelial | Cytostatically active |[1] |

In Vivo Studies
Preclinical studies in animal models have demonstrated the in vivo efficacy of fosteabine. In a

murine model of lymphatic leukemia (P388), fosteabine showed significant antitumor activity,

with an efficacy equal to or even superior to ara-C.[1] A key advantage observed in these

studies was the oral activity of fosteabine, a significant improvement over the parenteral

administration required for ara-C.[1] Furthermore, fosteabine administration was associated

with less pronounced side effects, such as leukopenia and body weight reduction, compared to

the parent drug.[1]

Pharmacokinetic studies in dogs have shown that oral administration of cytarabine ocfosfate at

a dose of 200 mg/m² resulted in a maximum serum concentration (Cmax) of ara-C between

456.1-724.0 ng/mL and a terminal half-life of 23.3 to 29.4 hours.[5]
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Figure 2: Preclinical Evaluation Workflow for Fosteabine
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Figure 3: Clinical Trial Workflow for Fosteabine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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